

The Biological Landscape of 2-Aminonicotinic Acid Derivatives: A Comparative Overview

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Compound of Interest

Compound Name: 2-Amino-6-bromonicotinic acid

Cat. No.: B570901

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For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel chemical entities is paramount. While the specific biological activities of **2-Amino-6-bromonicotinic acid** derivatives remain largely unexplored in publicly available scientific literature, a comparative analysis of structurally related compounds, particularly halogenated and non-halogenated 2-aminonicotinic acid and 2-aminopyridine derivatives, provides valuable insights into their potential as therapeutic agents. This guide synthesizes the existing data on analogous compounds, offering a predictive glimpse into the prospective antimicrobial and anticancer properties of this nascent chemical space.

The core structure of 2-aminonicotinic acid has served as a versatile scaffold for the development of various biologically active molecules. The introduction of a halogen atom, such as bromine or chlorine, at the 6-position is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets and thereby influencing its efficacy and spectrum of activity.

Comparative Anticancer Activity of Structurally Related Pyridine Derivatives

While specific data for **2-Amino-6-bromonicotinic acid** derivatives is not available, studies on other substituted 2-aminopyridine derivatives have demonstrated significant cytotoxic potential against various cancer cell lines. These findings suggest that the 2-aminopyridine core is a promising pharmacophore for the design of novel anticancer agents. The introduction of different substituents allows for the fine-tuning of their activity and selectivity.

For instance, a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have shown potent cytotoxic effects. The inhibitory concentrations (IC₅₀) of these compounds against various cancer cell lines are summarized in the table below, highlighting the potential of the substituted 2-aminopyridine scaffold.

Compound ID	Prostate Cancer (PC3) IC ₅₀ (μM)	Cervical Cancer (HeLa) IC ₅₀ (μM)	Reference
S1	0.45	1.2	[1]
S2	0.85	74.1	[1]
S3	0.1	5.3	[1]
S4	0.56	3.8	[1]
5-Fluorouracil (Standard)	7.49	Not Reported	[1]

Comparative Antimicrobial Activity of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have a long-standing history in medicinal chemistry, with many compounds exhibiting a broad spectrum of antimicrobial activities. The functionalization of the nicotinic acid backbone has led to the discovery of potent antibacterial and antifungal agents.

A study on new 4-thiazolidinones of nicotinic acid with a 2-amino-6-methylbenzothiazole moiety demonstrated notable antimicrobial activity. Although not direct derivatives of **2-Amino-6-bromonicotinic acid**, these compounds share the core nicotinic acid structure and provide a basis for comparison. The minimum inhibitory concentration (MIC) values for some of these derivatives against various microbial strains are presented below.

Compound ID	S. aureus MIC (µg/mL)	E. coli MIC (µg/mL)	C. albicans MIC (µg/mL)	Reference
6a	250	500	500	[2]
6b	250	500	500	[2]
6c	125	250	250	[2]
6d	125	250	250	[2]
Ampicillin (Standard)	250	100	-	[2]
Chloramphenicol (Standard)	250	50	-	[2]
Griseofulvin (Standard)	-	-	500	[2]

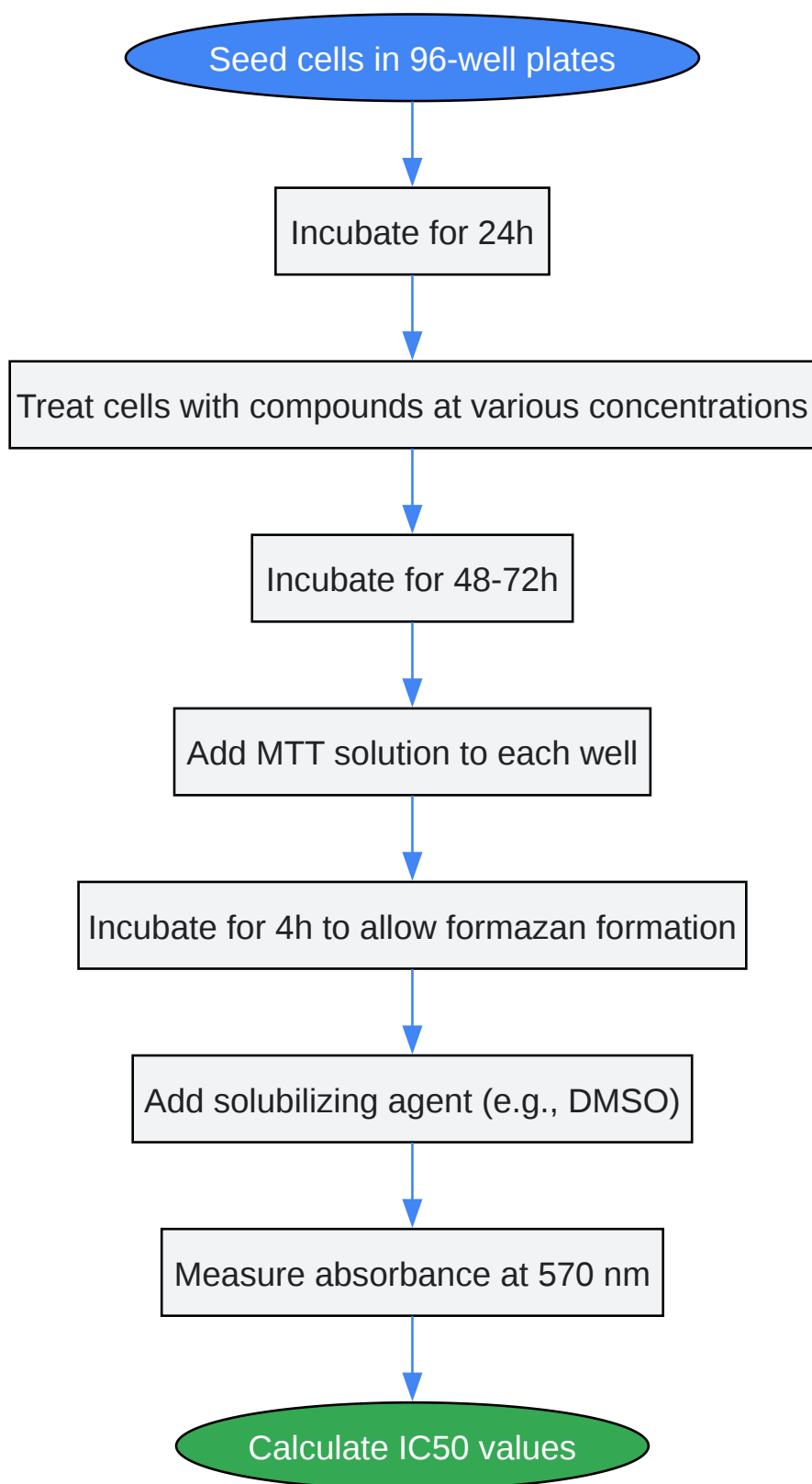
Experimental Protocols

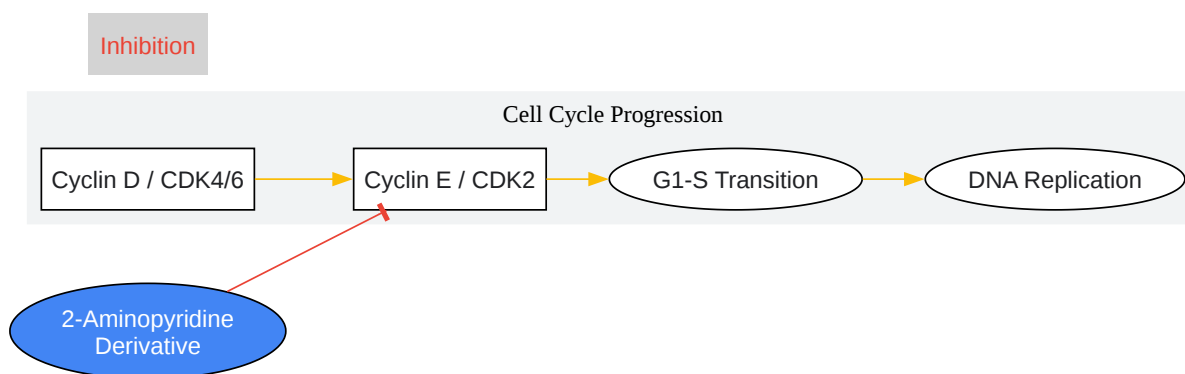
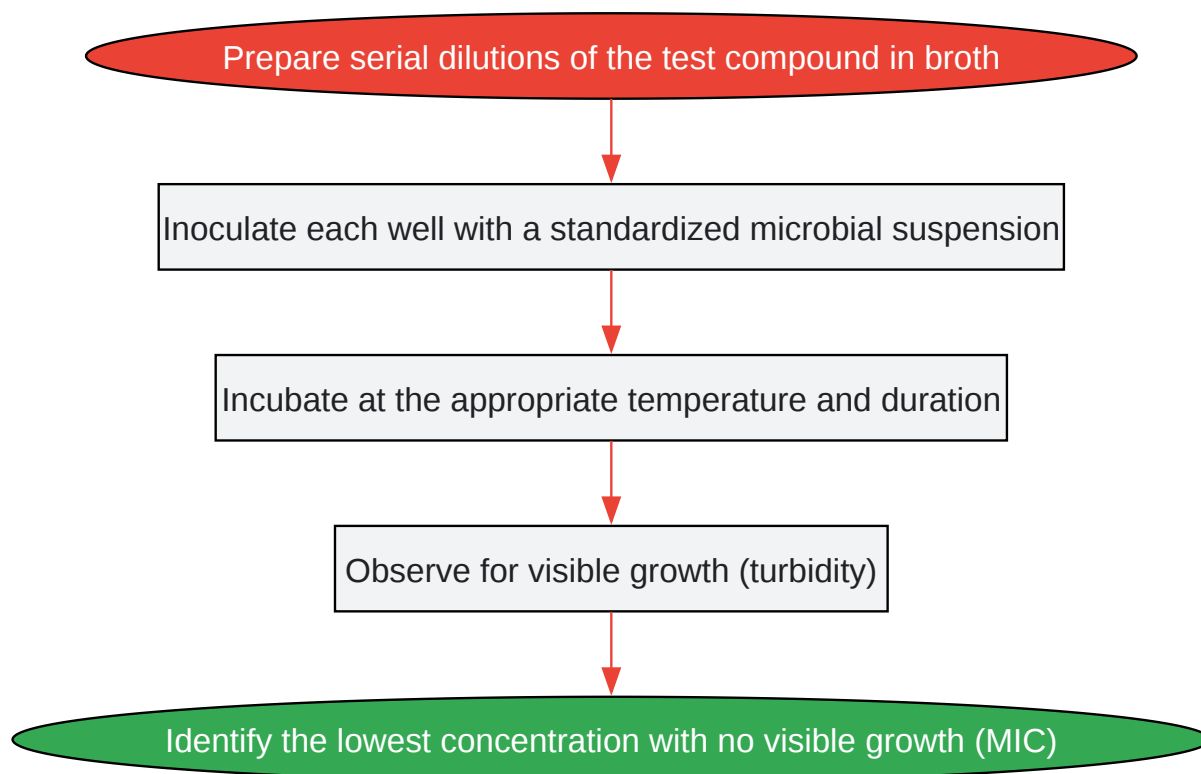
The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer and antimicrobial activities of novel compounds, which would be applicable to the study of **2-Amino-6-bromonicotinic acid** derivatives.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay





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References

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- 2. DE69924887T2 - ANTIBACTERIAL AGENTS - Google Patents [patents.google.com]
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